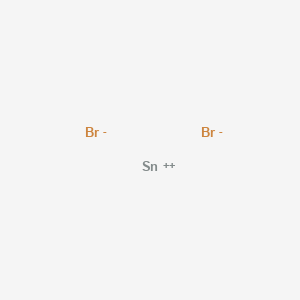
Tin(2+);dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin(2+);dibromide, also known as stannous bromide, is a chemical compound composed of tin and bromine with the chemical formula SnBr₂. In this compound, tin is in the +2 oxidation state. This compound appears as a yellow powder and is known for its stability, which is attributed to the inert pair effect .
Mecanismo De Acción
Target of Action
Tin(2+);dibromide, also known as Tin (II) bromide, is a chemical compound of tin and bromine with the chemical formula SnBr2
Mode of Action
This compound can act as a Lewis acid, forming adducts with donor molecules . For example, it forms NMe3·SnBr2 and 2NMe3·SnBr2 with trimethylamine . It can also act as both a donor and an acceptor in complex formations .
Biochemical Pathways
It is known that this compound can undergo oxidative addition with a variety of alkyl bromides to yield alkyltin tribromides .
Pharmacokinetics
Its solubility in donor solvents such as acetone, pyridine, and dimethylsulfoxide suggests it could be absorbed and distributed in biological systems .
Result of Action
Its ability to form adducts with donor molecules and undergo oxidative addition with alkyl bromides suggests it could potentially influence a variety of chemical reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the reaction of metallic tin and HBr to produce this compound can also produce tin (IV) bromide in the presence of oxygen . Furthermore, the formation of different adducts and complexes can be influenced by the presence of different donor molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tin(2+);dibromide can be synthesized by reacting metallic tin with hydrobromic acid (HBr). The reaction is as follows: [ \text{Sn} + 2 \text{HBr} \rightarrow \text{SnBr}_2 + \text{H}_2 ] This reaction involves distilling off the water and hydrobromic acid and then cooling the mixture to obtain this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction must be carefully controlled to prevent the formation of tin(IV) bromide, which can occur in the presence of oxygen .
Types of Reactions:
Reduction: this compound acts as a reducing agent. For example, it can reduce alkyl bromides to form alkyltin tribromides: [ \text{SnBr}_2 + \text{RBr} \rightarrow \text{RSnBr}_3 ]
Oxidation: In the presence of oxygen, this compound can be oxidized to form tin(IV) bromide.
Common Reagents and Conditions:
Hydrobromic Acid (HBr): Used in the synthesis of this compound.
Donor Solvents: Acetone, pyridine, and dimethyl sulfoxide are commonly used to form adducts with this compound.
Major Products:
Alkyltin Tribromides: Formed from the reaction with alkyl bromides.
Pyramidal Adducts: Formed with donor solvents.
Aplicaciones Científicas De Investigación
Tin(2+);dibromide has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including those with tin atoms attached.
Materials Science: this compound is used in the synthesis of methylammonium tin bromide for semiconductor applications.
Coordination Chemistry: Research explores the coordination chemistry of this compound carbene complexes and their reactivity with other compounds.
Optoelectronics: this compound is used in the development of materials with deep-red emission properties.
Comparación Con Compuestos Similares
Tin(2+);chloride (SnCl₂): Similar in structure and properties, but with chloride ions instead of bromide.
Tin(2+);iodide (SnI₂): Similar in structure but with iodide ions, resulting in different physical properties such as color.
Tin(4+);bromide (SnBr₄): Contains tin in the +4 oxidation state, leading to different reactivity and applications.
Uniqueness: Tin(2+);dibromide is unique due to its specific reactivity with bromide ions, its stability in the +2 oxidation state, and its ability to form various adducts and complexes. Its applications in materials science and coordination chemistry further highlight its distinct properties .
Propiedades
IUPAC Name |
tin(2+);dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Sn/h2*1H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUXOVNWDZTCFN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Sn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-24-0 |
Source


|
| Record name | Tin dibromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B160408.png)
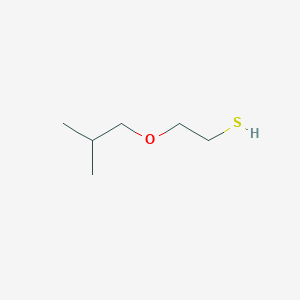
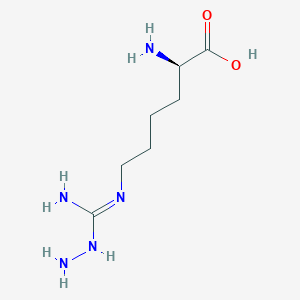
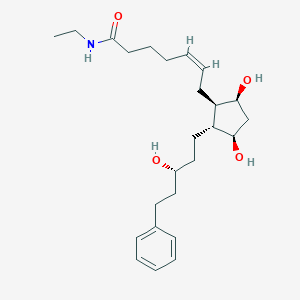
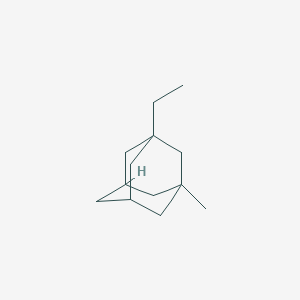
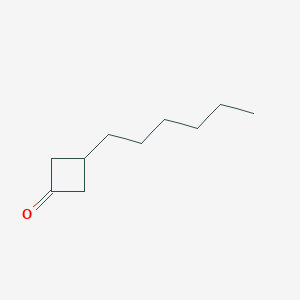

![(3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B160425.png)
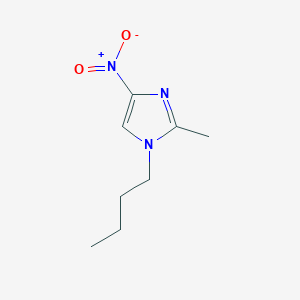
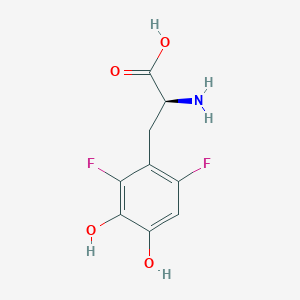
![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)
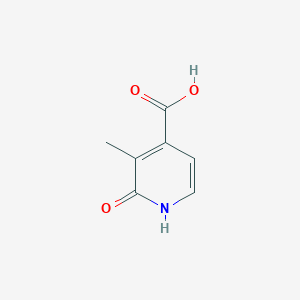
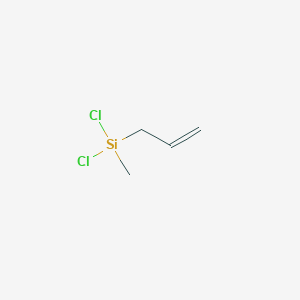
![(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid](/img/structure/B160441.png)
